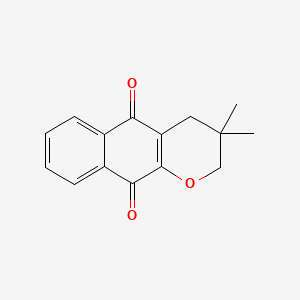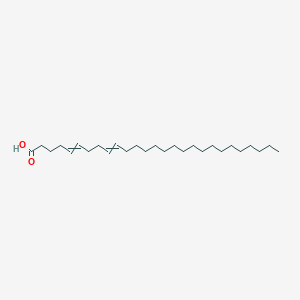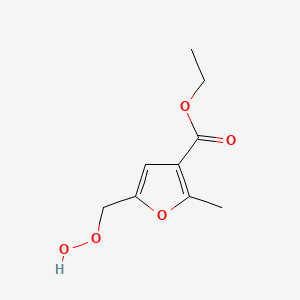![molecular formula C10H10F2 B14270356 10,10-Difluorobicyclo[4.3.1]deca-1,3,5-triene CAS No. 136630-14-3](/img/structure/B14270356.png)
10,10-Difluorobicyclo[4.3.1]deca-1,3,5-triene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10,10-Difluorobicyclo[431]deca-1,3,5-triene is a bicyclic compound characterized by the presence of two fluorine atoms at the 10th position and a triene system within its bicyclo[431] framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10,10-Difluorobicyclo[4.3.1]deca-1,3,5-triene typically involves the fluorination of bicyclo[4.3.1]deca-1,3,5-triene. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce the fluorine atoms at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve similar fluorination techniques but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
10,10-Difluorobicyclo[4.3.1]deca-1,3,5-triene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of partially or fully reduced bicyclic compounds.
Substitution: Formation of substituted bicyclo[4.3.1]deca-1,3,5-triene derivatives.
Applications De Recherche Scientifique
10,10-Difluorobicyclo[4.3.1]deca-1,3,5-triene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 10,10-Difluorobicyclo[4.3.1]deca-1,3,5-triene exerts its effects involves interactions with specific molecular targets. The fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The triene system may also participate in conjugation and electron transfer processes, influencing the compound’s reactivity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[4.3.1]deca-1,3,5-triene: Lacks the fluorine atoms, resulting in different chemical properties.
10,10-Dichlorobicyclo[4.3.1]deca-1,3,5-triene: Contains chlorine atoms instead of fluorine, leading to variations in reactivity and applications.
Uniqueness
10,10-Difluorobicyclo[4.3.1]deca-1,3,5-triene is unique due to the presence of fluorine atoms, which impart distinct electronic and steric effects. These effects can enhance the compound’s stability, reactivity, and potential interactions with biological targets, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
136630-14-3 |
|---|---|
Formule moléculaire |
C10H10F2 |
Poids moléculaire |
168.18 g/mol |
Nom IUPAC |
10,10-difluorobicyclo[4.3.1]deca-1,3,5-triene |
InChI |
InChI=1S/C10H10F2/c11-10(12)8-4-1-2-5-9(10)7-3-6-8/h1-2,4-5H,3,6-7H2 |
Clé InChI |
CBFUIDBRXVNSQX-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=CC=CC=C(C1)C2(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


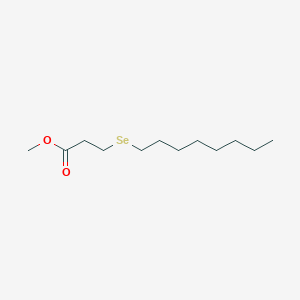

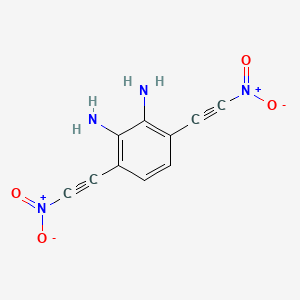



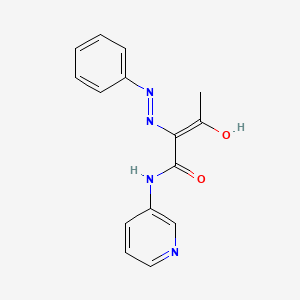


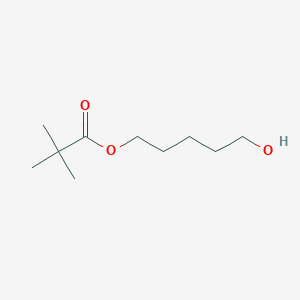
![N~1~,N~2~-Bis[2,6-di(propan-2-yl)phenyl]ethanediamide](/img/structure/B14270338.png)
